2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride
Overview
Description
2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides These compounds are known for their reactivity and are often used as intermediates in the synthesis of various chemical products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride typically involves the reaction of 2-ethoxy-5-nitrobenzenesulfonyl chloride with methylurea under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound would likely involve similar synthetic routes but optimized for large-scale operations. This could include the use of continuous flow reactors to improve yield and efficiency, as well as the implementation of purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The nitro group (if present) can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, alcohols), organic solvents (e.g., dichloromethane), bases (e.g., triethylamine).
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate (KMnO4), sulfuric acid (H2SO4).
Major Products
Substitution: Formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Reduction: Formation of 2-ethoxy-5-(3-methyl-ureido)-benzenesulfonamide.
Oxidation: Formation of 2-ethoxy-5-(3-methyl-ureido)-benzenesulfonic acid.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biochemical probes or inhibitors.
Medicine: Possible applications in drug discovery and development, particularly in the design of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride would depend on its specific application. In general, sulfonyl chlorides are reactive electrophiles that can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The ureido group may also interact with biological targets, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
2-Ethoxybenzenesulfonyl chloride: Lacks the ureido group, making it less versatile in certain applications.
5-(3-Methyl-ureido)-benzenesulfonyl chloride: Lacks the ethoxy group, which may affect its reactivity and solubility.
2-Ethoxy-5-nitrobenzenesulfonyl chloride: Contains a nitro group instead of a ureido group, leading to different chemical properties and reactivity.
Uniqueness
2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride is unique due to the presence of both ethoxy and ureido groups, which can provide a combination of reactivity and functionality not found in simpler sulfonyl chlorides
Properties
IUPAC Name |
2-ethoxy-5-(methylcarbamoylamino)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O4S/c1-3-17-8-5-4-7(13-10(14)12-2)6-9(8)18(11,15)16/h4-6H,3H2,1-2H3,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKFBZVNSKFURZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)NC(=O)NC)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374475 | |
Record name | 2-Ethoxy-5-[(methylcarbamoyl)amino]benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
680618-13-7 | |
Record name | 2-Ethoxy-5-[[(methylamino)carbonyl]amino]benzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=680618-13-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethoxy-5-[(methylcarbamoyl)amino]benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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